1-[(4-Methylsulfanylphenyl)methyl]-4-piperidin-1-ylpiperidine
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Overview
Description
1-[(4-Methylsulfanylphenyl)methyl]-4-piperidin-1-ylpiperidine is a complex organic compound that features a piperidine ring substituted with a 4-methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylsulfanylphenyl)methyl]-4-piperidin-1-ylpiperidine typically involves the following steps:
Formation of the 4-methylsulfanylphenyl group: This can be achieved through a nucleophilic substitution reaction where a methylsulfanyl group is introduced to a phenyl ring.
Attachment to the piperidine ring: The 4-methylsulfanylphenyl group is then attached to the piperidine ring through a series of reactions, including alkylation and reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Purification: Employing techniques such as crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylsulfanylphenyl)methyl]-4-piperidin-1-ylpiperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(4-Methylsulfanylphenyl)methyl]-4-piperidin-1-ylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies investigating the interaction of piperidine derivatives with biological systems.
Mechanism of Action
The mechanism of action of 1-[(4-Methylsulfanylphenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylsulfanylphenyl)methyl]pyrazol-4-amine: This compound shares the 4-methylsulfanylphenyl group but has a different core structure.
4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine: Another compound with a similar substituent but a different piperazine core.
Uniqueness
1-[(4-Methylsulfanylphenyl)methyl]-4-piperidin-1-ylpiperidine is unique due to its specific combination of a piperidine ring and a 4-methylsulfanylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2S/c1-21-18-7-5-16(6-8-18)15-19-13-9-17(10-14-19)20-11-3-2-4-12-20/h5-8,17H,2-4,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKGLRMXBPSWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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